molecular formula C11H13N5O B2638339 N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 925070-03-7

N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2638339
CAS No.: 925070-03-7
M. Wt: 231.259
InChI Key: RQHLXJUDMCWFHM-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a methoxy group and a methyl group attached to a phenyl ring, which is connected to the triazine ring through an amine linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-methoxy-5-methylaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the amine group of the aniline derivative. The reaction is usually conducted in an organic solvent, such as acetone or dichloromethane, at a temperature range of 0-25°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenating agents, alkylating agents; reactions are carried out in the presence of catalysts, such as Lewis acids, at elevated temperatures.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or alkylated triazine derivatives

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives, which are important in the development of new materials and catalysts.

    Biology: Investigated for its potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the methoxy and methyl groups enhances the compound’s binding affinity and specificity for its targets, making it a potent inhibitor.

Comparison with Similar Compounds

N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:

    N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the methyl group, resulting in different chemical properties and reactivity.

    N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the methoxy group, which affects its solubility and binding affinity.

    N-(2-chloro-5-methylphenyl)-1,3,5-triazine-2,4-diamine:

The unique combination of the methoxy and methyl groups in this compound imparts specific properties that make it distinct from other similar compounds, enhancing its utility in various scientific and industrial applications.

Properties

IUPAC Name

2-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-7-3-4-9(17-2)8(5-7)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHLXJUDMCWFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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